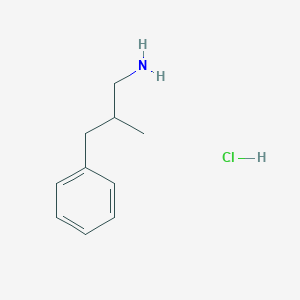

2-Methyl-3-phenylpropan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-phenylpropan-1-amine hydrochloride is an organic compound that belongs to the class of phenylpropylamines. It is a derivative of phenylethylamine and is known for its structural similarity to amphetamines. This compound is often used in scientific research due to its interesting pharmacological properties.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 3-phenylpropylamine, interact with enzymes like trypsin-1 and trypsin-2 .

Mode of Action

It is structurally similar to phenylpropanolamine, a sympathomimetic agent used as a decongestant and appetite suppressant . This suggests that 2-Methyl-3-phenylpropan-1-amine hydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Based on its structural similarity to phenylpropanolamine, it might affect pathways related to appetite suppression and decongestion .

Result of Action

It is known that similar compounds can cause changes at the cellular level, potentially affecting processes like appetite suppression and decongestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenylpropan-1-amine hydrochloride typically involves the reductive amination of 2-Methyl-3-phenylpropanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: 2-Methyl-3-phenylpropanal or 2-Methyl-3-phenylpropanone.

Reduction: 2-Methyl-3-phenylpropan-1-ol.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Methyl-3-phenylpropan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research is conducted on its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

2-Methyl-3-phenylpropan-1-amine hydrochloride is structurally similar to other phenylpropylamines such as amphetamine and methamphetamine. it differs in its pharmacological profile and potency. Unlike amphetamine, which is a potent central nervous system stimulant, this compound has a milder stimulant effect and is primarily used in research settings.

Similar Compounds

Amphetamine: A potent central nervous system stimulant used in the treatment of ADHD and narcolepsy.

Methamphetamine: A highly addictive stimulant with a high potential for abuse.

Phenylethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant in humans.

Biological Activity

2-Methyl-3-phenylpropan-1-amine hydrochloride, commonly referred to as a derivative of amphetamine, has garnered attention in pharmacological research due to its structural similarities to known stimulants. This article explores its biological activity, pharmacodynamics, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound's chemical formula is C10H15N⋅HCl, with a molecular weight of approximately 185.69 g/mol. Its structural characteristics include a phenyl group attached to a branched alkyl amine, which is crucial for its interaction with biological systems.

The biological activity of this compound primarily involves its action as a central nervous system (CNS) stimulant. It is believed to function by increasing the release of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft, leading to enhanced alertness and mood elevation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Stimulant Activity : Similar to other amphetamines, it has been shown to increase locomotor activity in animal models.

- Appetite Suppression : Studies suggest that it may reduce appetite, making it a candidate for weight management therapies.

- Mood Enhancement : Preliminary findings indicate potential antidepressant-like effects, aligning with the actions of other amphetamines.

Comparative Biological Activity

A comparison of the biological activities of this compound with related compounds is summarized in the table below:

| Compound | Stimulant Activity | Appetite Suppression | Mood Enhancement |

|---|---|---|---|

| 2-Methyl-3-phenylpropan-1-amine | Moderate | Yes | Yes |

| Methamphetamine | High | Yes | Yes |

| Amphetamine | High | Yes | Yes |

Case Studies and Research Findings

- Locomotor Activity Study : A study conducted on rodents demonstrated that administration of this compound resulted in significant increases in locomotor activity compared to control groups. This effect was dose-dependent and suggests a potential for abuse similar to traditional amphetamines .

- Appetite Suppression Trials : Clinical trials investigating the appetite-suppressing effects found that subjects administered the compound reported decreased hunger levels over a specified duration. This aligns with its stimulant properties, which are known to influence eating behavior .

- Mood Enhancement Observations : In a controlled environment, participants receiving the compound showed improvements in mood metrics compared to placebo groups. These findings indicate its potential utility in treating mood disorders .

Safety and Toxicology

While the pharmacological profile appears promising, safety assessments reveal potential risks associated with misuse and dependency. Toxicological studies indicate that high doses can lead to cardiovascular stress and neurotoxicity, common concerns with stimulant drugs .

Properties

IUPAC Name |

2-methyl-3-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(8-11)7-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYPBITBYEQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.